1,2-Diphenylcyclobutane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Diphenylcyclobutane and its derivatives involves various strategies, including enantiodivergent synthetic sequences for producing specific stereoisomers and Lewis acid-catalyzed reactions for constructing the cyclobutane core. One method reported the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Izquierdo et al., 2005). Another approach described the Lewis acid-catalyzed addition of 1,2-diphenyldiselane to methylenecyclopropanes, leading to cyclobutane-1,1-diylbis(phenylselane) derivatives, showcasing the construction of the cyclobutane ring through catalyzed reactions (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,2-Diphenylcyclobutane has been elucidated through various spectroscopic methods, revealing its conformation and electronic properties. Studies have shown the rigidity of the cyclobutane ring and its influence on the molecule's overall structure, with evidence from NMR structural studies and DFT theoretical calculations. These studies highlight the strong intramolecular hydrogen bonds and cis-fused octane structural units conferring high rigidity on these molecules (Izquierdo et al., 2005).
Chemical Reactions and Properties
1,2-Diphenylcyclobutane undergoes various chemical reactions, including photochemical reactions in protic solvents leading to the addition of alcohols, acetic acid, and water. These reactions demonstrate the compound's reactivity under light irradiation and its potential for generating derivatives with functional groups (Sakuragi et al., 1977). Moreover, the compound's interaction with diphenyl diselenide in the presence of iodosobenzene diacetate and H2O has been explored, showcasing its reactivity towards organoselenium compounds (Jiang & Shi, 2009).
Scientific Research Applications
Estrogenic Activity Study
1,2-Diphenylcyclobutane (TCB) has been studied for its estrogenic activity after metabolic activation by rat liver microsomes. It was found that TCB exhibits estrogenic activity in certain conditions, providing insights into its biochemical interactions and potential implications in environmental health and pharmaceuticals (Kitamura et al., 2002).
Organic Synthesis Applications
In the field of organic chemistry, 1,2-Diphenylcyclobutane derivatives have been used in Lewis acid catalyzed reactions. These reactions involve the formation of cyclobutane derivatives, highlighting the compound's utility in constructing complex organic molecules (Yu et al., 2009).
Theoretical Chemical Analysis
The stereoisomers of 1,2-Diphenylcyclobutane and related compounds have been the subject of theoretical elucidation using Polya’s counting theory. This research provides valuable insights into the molecular structure and potential applications of these compounds in various chemical contexts (Emadak et al., 2019).
Antiviral Research
Some derivatives of 1,2-Diphenylcyclobutane have been identified as potential anti-viral agents. Specifically, a 1,1-diphenylcyclobutane analog showed promising activity against the bovine viral diarrhea virus, illustrating the potential medical applications of these compounds (Hosoda et al., 2009).
Catalysis Research
1,2-Diphenylcyclobutane compounds have been utilized as ligands in copper-catalyzed amination reactions. These reactions are significant in the development of novel catalytic processes for organic synthesis (Gajare et al., 2004).
Photophysical and Photochemical Studies
The study of photoluminescence and photoreactivity of diphenylcyclobutane derivatives has revealed their potential as chromophores in luminescence applications. This research contributes to the development of materials with specific optical properties (Yan et al., 2009).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves . Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2-phenylcyclobutyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERGGMDNGDDGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864104 | |
Record name | cyclobutane, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylcyclobutane | |
CAS RN |
3018-21-1 | |
Record name | 1,2-Diphenylcyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3018-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenylcyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cyclobutane, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diphenylcyclobutane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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